molecular formula C5H5Cl2N3 B3174999 2,6-Dichloro-5-methylpyrimidin-4-amine CAS No. 95520-61-9

2,6-Dichloro-5-methylpyrimidin-4-amine

Cat. No. B3174999
CAS RN: 95520-61-9
M. Wt: 178.02 g/mol
InChI Key: WMFHBBQIQMVLRZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-methylpyrimidin-4-amine is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of this compound involves the dissolution of 5-methyl-2,4,6-trichloropyrimidine in dimethoxyethane, followed by the introduction of ammonia gas at room temperature until the solution is saturated . The resulting white suspension is stirred for 12 hours at room temperature, then concentrated in a rotary evaporator, and water is added to the residue . The formed suspension is filtered and the precipitate is dried . The mother liquor is concentrated to half the volume, filtered, and the precipitate is dried . The crude product is recrystallized from acetonitrile/water (5:1), yielding a product with a melting point of 193-194°C .


Molecular Structure Analysis

The molecular formula of this compound is C5H5Cl2N3 . The molecular weight is 178.02 .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-methylpyrimidin-4-amine is not fully understood. However, it has been suggested that the compound acts as an inhibitor of certain enzymes and proteins in the body. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antiviral properties. In addition, the compound has been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-Dichloro-5-methylpyrimidin-4-amine in lab experiments is its high purity and stability. The compound is also readily available and relatively inexpensive. However, the main limitation of using the compound is its potential toxicity. It is important to handle the compound with care and to follow appropriate safety protocols when working with it.

Future Directions

There are several future directions for research on 2,6-Dichloro-5-methylpyrimidin-4-amine. One area of interest is the development of new synthetic routes for the compound that are more efficient and environmentally friendly. Another area of interest is the exploration of the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Scientific Research Applications

2,6-Dichloro-5-methylpyrimidin-4-amine has been extensively studied for its potential applications in various fields of scientific research. The compound has been used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a precursor for the synthesis of fluorescent dyes and polymers.

properties

IUPAC Name

2,6-dichloro-5-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-2-3(6)9-5(7)10-4(2)8/h1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFHBBQIQMVLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

39.5 g (0.2 mol) of 5-methyl-2,4,6-trichloropyrimidine are dissolved in 250 ml of dimethoxyethane, and ammonia gas is then introduced at room temperature until the solution is saturated. A white suspension is formed, which is stirred for 12 hours at room temperature; it is subsequently concentrated in a rotary evaporator, and 200 ml of water are added to the residue. The formed suspension is filtered and the precipitate is dried. The mother liquor is concentrated to half the volume, filtered, and the precipitate is dried. There are thus obtained 26.4 g of crude product, which is recrystallised from acetonitrile/water (5:1); m.p. 193°-194° C. (yield=75% of theory).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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